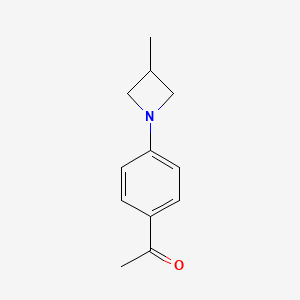

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone

Descripción

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone is a ketone derivative featuring a 3-methylazetidine moiety attached to the para position of a phenyl ring, which is further linked to an ethanone group. Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom, introduces unique steric and electronic properties due to its small ring size and inherent ring strain . This compound is of interest in medicinal chemistry and materials science due to its balanced reactivity and structural rigidity, which may facilitate selective interactions with molecular targets or serve as a precursor in synthetic pathways.

Propiedades

Fórmula molecular |

C12H15NO |

|---|---|

Peso molecular |

189.25 g/mol |

Nombre IUPAC |

1-[4-(3-methylazetidin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C12H15NO/c1-9-7-13(8-9)12-5-3-11(4-6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 |

Clave InChI |

YRXYGSFBLVJHPD-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(C1)C2=CC=C(C=C2)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(4-(3-metilazetidin-1-il)fenil)etanona generalmente implica la reacción de 3-metilazetidina con 4-bromoacetofenona en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el nitrógeno de la azetidina ataca al carbono carbonilo de la acetofenona, lo que lleva a la formación del producto deseado.

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Los solventes comunes utilizados en la síntesis incluyen acetonitrilo y diclorometano, mientras que las bases como el carbonato de potasio o el hidruro de sodio se emplean para facilitar la reacción.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(4-(3-Metilazetidin-1-il)fenil)etanona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos correspondientes.

Reducción: La reducción del grupo carbonilo se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes.

Sustitución: El anillo de fenilo puede sufrir reacciones de sustitución aromática electrófila, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o el bromo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Bromo en ácido acético para la bromación.

Productos principales:

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Drug Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting pain and inflammation. For instance, derivatives of this compound have been investigated for their potential as COX-2 inhibitors, which are known for their analgesic and anti-inflammatory properties .

Anticancer Research

Recent studies have indicated that compounds related to 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone exhibit significant antitumor activity. For example, a related compound was evaluated by the National Cancer Institute and showed promising results against various human tumor cell lines, demonstrating its potential for further development in cancer therapeutics .

Synthetic Chemistry

The compound is utilized in synthetic chemistry as a building block for creating more complex molecules. Its azetidine structure allows for various modifications, leading to new derivatives with enhanced biological activities .

Data Tables

Case Study 1: COX-2 Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of COX-2 inhibitors derived from 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone. The synthesized compounds were tested for their anti-inflammatory effects, showing a reduction in inflammation markers in vitro .

Case Study 2: Antitumor Activity

In a recent investigation, derivatives of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone were screened against a panel of cancer cell lines. The results indicated that certain modifications to the azetidine ring significantly enhanced the anticancer properties, suggesting pathways for developing new chemotherapeutics .

Mecanismo De Acción

El mecanismo de acción de 1-(4-(3-Metilazetidin-1-il)fenil)etanona involucra su interacción con dianas moleculares específicas. El anillo de azetidina puede interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. El anillo de fenilo también puede participar en interacciones π-π con residuos aromáticos en las proteínas, influyendo en su función. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.

Compuestos similares:

- 1-(4-(Azetidin-1-il)fenil)etanona

- 1-(4-(Aziridin-1-il)fenil)etanona

- 1-(4-(Dimetilamino)fenil)etanona

Comparación: 1-(4-(3-Metilazetidin-1-il)fenil)etanona es única debido a la presencia del anillo de 3-metilazetidina, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferentes perfiles de reactividad e interacción, lo que lo hace valioso para aplicaciones de investigación específicas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone with structurally related compounds, emphasizing differences in substituents, ring systems, and functional groups that influence chemical reactivity, physical properties, and biological activity.

Structural and Electronic Comparisons

| Compound Name | Substituent/Ring System | Key Structural Differences | Impact on Properties | References |

|---|---|---|---|---|

| 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone | 3-Methylazetidine (para) | Four-membered azetidine ring with methyl group | High ring strain, moderate basicity, enhanced lipophilicity | |

| 1-(1-Methylpiperidin-3-yl)ethanone | 1-Methylpiperidine (six-membered ring) | Larger, less strained piperidine ring | Lower reactivity, higher stability | |

| 1-(4-Methoxy-3-methylphenyl)ethanone | Methoxy and methyl groups (meta) | No heterocycle; substituents in meta position | Altered electronic distribution, reduced steric hindrance | |

| 1-(4-(Phenylamino)phenyl)ethanone | Phenylamino group (para) | Aromatic amino substituent | Increased hydrogen bonding capacity | |

| 1-[4-(1-methylethenyl)phenyl]ethanone | Isopropenyl group (para) | Unsaturated isopropenyl substituent | Enhanced electrophilicity at the double bond |

Key Observations:

- Ring Size and Strain: The azetidine ring in the target compound introduces higher ring strain compared to six-membered piperidine analogs (e.g., 1-(1-Methylpiperidin-3-yl)ethanone), which may increase reactivity in ring-opening or substitution reactions .

- Substituent Position: Para-substituted derivatives (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) exhibit distinct electronic effects compared to meta-substituted analogs, influencing their solubility and interaction with biological targets .

Physical and Chemical Properties

- Lipophilicity: The 3-methylazetidine group enhances lipophilicity compared to hydroxyl- or amino-substituted analogs (e.g., 1-(4-hydroxyphenyl)ethanone), favoring membrane penetration in biological systems .

- Thermal Stability : Azetidine derivatives may exhibit lower thermal stability than piperidine-based compounds due to ring strain, requiring specialized storage conditions .

- Reactivity: The ethanone group in all analogs participates in nucleophilic additions, but the electron-donating methylazetidine group may reduce electrophilicity at the ketone compared to electron-withdrawing substituents (e.g., trifluoromethylpyridinyl analogs) .

Actividad Biológica

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article summarizes the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring followed by the introduction of the phenyl group through various coupling methods. Detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone. In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown promising results:

- IC50 Values : The compound exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Action : Mechanistic studies suggest that the compound induces apoptosis in cancer cells. For instance, it triggers cell cycle arrest and activates apoptotic pathways, leading to increased cell death in treated populations .

Antimicrobial Activity

In addition to its anticancer properties, 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone has demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli:

- Activity Profile : The compound showed significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

- Study on MCF-7 Cells : A study involving MCF-7 cells treated with varying concentrations of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone revealed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

- Antibacterial Efficacy : In vivo studies demonstrated that this compound could significantly reduce bacterial load in infected animal models, suggesting its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.